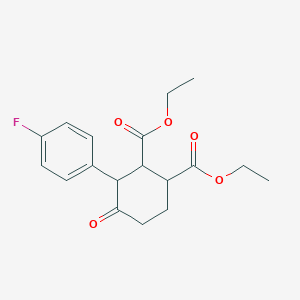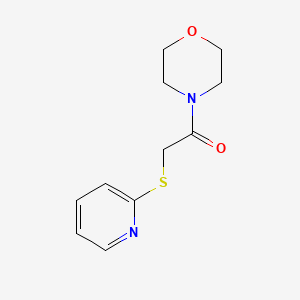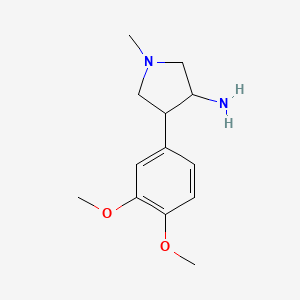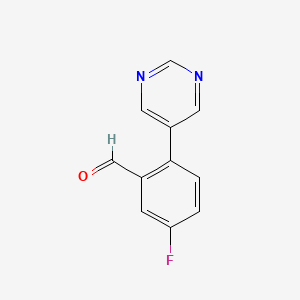
5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde is a chemical compound that belongs to the class of benzaldehyde derivatives. It is characterized by the presence of a fluorine atom at the 5th position of the benzene ring and a pyrimidinyl group at the 2nd position. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, followed by conversion to the carboxylic acid intermediate through hydrogenation at room temperature . Another approach includes the use of reagents such as DMC, DABCO, and DMB, followed by reduction with Pd/C and hydrogen in ethanol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom and pyrimidinyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents such as potassium permanganate (for oxidation), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and substituted derivatives (from substitution reactions).
Scientific Research Applications
5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a temporary directing group to assist as a co-catalyst for metal-catalyzed C-H functionalization, promoting site selectivity without additional synthetic steps.
Biology: The compound is used in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde involves its role as a temporary directing group in C-H functionalization. It assists in controlling site selectivity by forming transient complexes with metal catalysts, which then facilitate the functionalization of specific C-H bonds in the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrimidin-5-yl)benzaldehyde: Similar structure but lacks the fluorine atom.
4-(Pyrimidin-2-yloxy)benzaldehyde: Contains a pyrimidinyl group at a different position.
5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde: Contains a pyrazolyl group instead of a pyrimidinyl group.
Uniqueness
5-Fluoro-2-(pyrimidin-5-yl)benzaldehyde is unique due to the presence of both the fluorine atom and the pyrimidinyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in selective C-H functionalization and other specialized applications.
Properties
Molecular Formula |
C11H7FN2O |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
5-fluoro-2-pyrimidin-5-ylbenzaldehyde |
InChI |
InChI=1S/C11H7FN2O/c12-10-1-2-11(8(3-10)6-15)9-4-13-7-14-5-9/h1-7H |
InChI Key |
IJKFCHWMMUOYSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,4-Dimethoxyphenyl)[(4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B14873073.png)
![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B14873079.png)
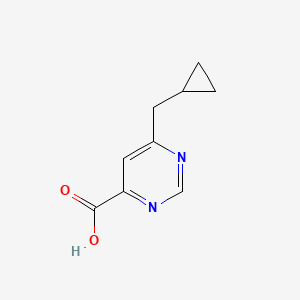

![7'-Methoxyspiro[azetidine-3,2'-chroman]-4'-ol hydrochloride](/img/structure/B14873093.png)
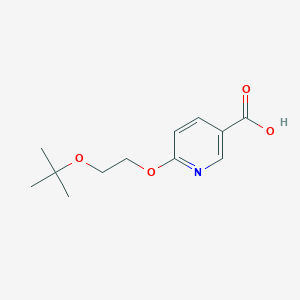

![Octahydrocyclopenta[c]pyrrole-3a-carboxylic acid hydrochloride](/img/structure/B14873114.png)


